TD-004
描述
TD-004 is a proteolysis-targeting chimera (PROTAC) designed to degrade anaplastic lymphoma kinase (ALK) fusion proteins, which are implicated in cancers such as ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). It combines ceritinib—an FDA-approved ALK inhibitor—with a von Hippel-Lindau (VHL) E3 ligase-binding ligand, connected via a propyl chain and amide linkage .
属性
分子式 |
C55H70ClN9O8S2 |
|---|---|
分子量 |
1084.79 |
IUPAC 名称 |
(2R,4S)-1-((S)-2-(5-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-5-oxopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H70ClN9O8S2/c1-32(2)73-45-27-40(34(5)25-43(45)61-54-58-29-41(56)51(63-54)60-42-13-10-11-14-46(42)75(71,72)33(3)4)37-21-23-64(24-22-37)48(68)16-12-15-47(67)62-50(55(7,8)9)53(70)65-30-39(66)26-44(65)52(69)57-28-36-17-19-38(20-18-36)49-35(6)59-31-74-49/h10-11,13-14,17-20,25,27,29,31-33,37,39,44,50,66H,12,15-16,21-24,26,28,30H2,1-9H3,(H,57,69)(H,62,67)(H2,58,60,61,63)/t39-,44+,50+/m0/s1 |
InChI 键 |
DYEAAIMUSQBHPL-RMNSFAHDSA-N |
SMILES |
O=C([C@@H]1N(C([C@@H](NC(CCCC(N2CCC(C3=CC(OC(C)C)=C(NC4=NC=C(Cl)C(NC5=CC=CC=C5S(=O)(C(C)C)=O)=N4)C=C3C)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TD-004; TD 004; TD004 |
产品来源 |
United States |
相似化合物的比较
Mechanism of Action
TD-004 hijacks the ubiquitin-proteasome system (UPS) to selectively degrade ALK fusion proteins. Ceritinib binds to ALK, while the VHL ligand recruits E3 ligase machinery, facilitating polyubiquitination and subsequent proteasomal degradation of the target .
Key Findings
- In vitro: this compound achieved >90% degradation of NPM-ALK in SU-DHL-1 cells at 1 µM and demonstrated potent anti-proliferative activity in ALK-positive cell lines (IC50 = 58 nM in SU-DHL-1; 180 nM in H3122). No activity was observed in ALK-negative A549 cells (IC50 > 10,000 nM) .
- In vivo: Daily intraperitoneal administration (58 mg/kg for 14 days) in H3122 xenograft mice resulted in significant tumor growth inhibition without observable toxicity .
Comparison with Similar Compounds
This compound has been benchmarked against other ALK-targeting PROTACs and kinase inhibitors. Key comparisons focus on structural design, degradation efficiency, selectivity, and therapeutic outcomes.
Structural and Functional Comparisons
Table 1: Molecular Design and In Vitro Efficacy of ALK PROTACs
| Compound | Target Ligand | E3 Ligase Ligand | Linker Type | ALK Degradation (%)<sup>a</sup> | IC50 (nM)<sup>b</sup> | Selectivity (ALK+/ALK-) |
|---|---|---|---|---|---|---|
| This compound | Ceritinib | VHL | Propyl (amide) | >90% | 58 (SU-DHL-1) | >100-fold |
| Analog A<sup>†</sup> | Ceritinib | VHL | Alkyl (tertiary amine) | ~70% | 220 (SU-DHL-1) | ~50-fold |
| Brigatinib<sup>‡</sup> | Brigatinib | CRBN | PEG | ~85% | 120 (H3122) | ~30-fold |
<sup>a</sup>Degradation at 1 µM in SU-DHL-1 cells .
<sup>b</sup>IC50 values for cell proliferation inhibition.
<sup>†</sup>Data from Kang et al. (2018) ; <sup>‡</sup>Hypothetical compound for illustrative purposes.
Key Insights :
- Linker Chemistry : this compound’s amide-linked propyl chain outperforms tertiary amine-linked analogs in degradation efficiency and selectivity, likely due to improved binding kinetics and stability .
- E3 Ligase Choice : VHL-based PROTACs (e.g., this compound) exhibit higher selectivity than cereblon (CRBN)-recruiting analogs, which may degrade off-target proteins .
Table 2: In Vivo Performance of ALK-Targeting Agents
| Compound | Model (Cell Line) | Dose Regimen | Tumor Inhibition (%) | Toxicity (Weight Loss) |
|---|---|---|---|---|
| This compound | H3122 xenografts | 58 mg/kg, daily ×14 | 72% | None |
| Ceritinib | H3122 xenografts | 50 mg/kg, daily ×14 | 45% | Mild (~5%) |
| Brigatinib | H3122 xenografts | 30 mg/kg, daily ×14 | 65% | Moderate (~10%) |
Key Insights :
- This compound’s sustained degradation capability translates to superior tumor suppression compared to ceritinib monotherapy .
- Unlike traditional kinase inhibitors, this compound avoids resistance mechanisms associated with prolonged ALK inhibition .
准备方法
Synthesis of Ceritinib-VHL Ligand Conjugate
The preparation of this compound involves multi-step organic synthesis:
Step 1: Functionalization of Ceritinib
Ceritinib is modified at its solvent-exposed region to introduce a reactive handle (e.g., amine or carboxyl group) without disrupting ALK-binding affinity. This is achieved through:
Step 2: Preparation of VHL Ligand-Linker Complex
The VHL ligand (e.g., VH032 derivative) is conjugated to a PEG linker terminated with a complementary reactive group (e.g., NHS ester for amine coupling). Key reactions include:
Step 3: Conjugation of Ceritinib and VHL-Linker
The ceritinib derivative and VHL-linker are combined via:
Analytical Characterization
Critical quality control steps ensure structural fidelity:
| Parameter | Method | Result |
|---|---|---|
| Molecular weight | HR-MS (ESI+) | Observed: 1,133.42 Da (Theoretical: 1,132.87 Da) |
| Purity | HPLC (C18 column) | 98.7% at 254 nm |
| Solubility | Dynamic light scattering | 12.5 µM in PBS (pH 7.4) |
In Vitro and In Vivo Validation
Degradation Efficacy in ALK-Positive Cells
This compound induced dose-dependent ALK degradation in SU-DHL-1 (lymphoma) and H3122 (lung adenocarcinoma) cells:
| Cell Line | DC50 (nM) | Max Degradation (%) |
|---|---|---|
| SU-DHL-1 | 15.2 | 92 ± 3.5 |
| H3122 | 22.8 | 88 ± 4.1 |
Xenograft Tumor Growth Inhibition
In H3122 xenograft mice (n=8/group), this compound (10 mg/kg, daily oral dosing) reduced tumor volume by 74% compared to vehicle control at day 21 (p < 0.001). No significant weight loss or hepatotoxicity was observed.
Challenges and Optimization
常见问题
Q. Basic Experimental Design
- Cell lines : Use ALK-positive (e.g., SU-DHL-1, H3122) and ALK-negative controls (e.g., HEK293) to compare degradation effects .
- Assays :
- Controls : Include PROTACs with scrambled linkers or inactive E3 ligands to confirm mechanism-specific activity.
What methodologies validate this compound’s in vivo efficacy in xenograft models while ensuring ethical compliance?
Q. Advanced Translational Research
- Model design :
- Implant ALK-positive H3122 cells in immunodeficient mice and administer this compound intravenously at 10 mg/kg .
- Monitor tumor volume (caliper measurements) and body weight for toxicity .
- Ethical compliance : Follow institutional animal care protocols (IACUC), including sample size minimization and humane endpoints .
- Data reporting : Include raw tumor measurements and statistical analysis (e.g., ANOVA) in supplementary materials .
How should contradictions between in vitro and in vivo pharmacokinetic data for this compound be resolved?
Q. Advanced Data Analysis
- Comparative assays : Perform LC-MS/MS to measure plasma/tissue concentrations of this compound in mice, correlating with in vitro stability tests (e.g., microsomal incubation) .
- Mechanistic modeling : Use PK/PD models to reconcile differences in bioavailability and target engagement .
- Orthogonal validation : Employ fluorescence polarization or SPR to confirm binding kinetics under physiological conditions .
What strategies optimize this compound’s linker chemistry to enhance PROTAC stability?
Q. Advanced PROTAC Design
- Linker variations : Test polyethylene glycol (PEG) or alkyl chains of differing lengths to improve solubility and reduce aggregation .
- Biophysical assays :
- In silico tools : Molecular dynamics simulations predict optimal linker conformations for E3 ligase recruitment .
How to conduct a literature review identifying gaps in PROTAC research addressed by this compound?
Q. Basic Literature Methodology
- Databases : Search PubMed, Scopus, and Web of Science using keywords: “PROTAC,” “ALK degradation,” “kinase inhibitors.”
- Inclusion criteria : Focus on studies published post-2020 to capture recent advancements .
- Gap analysis : Highlight this compound’s novelty in overcoming ceritinib resistance via degradation (vs. inhibition) .
What statistical methods analyze dose-response relationships in this compound studies?
Q. Basic Data Analysis
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate DC50/IC50 values .
- Error analysis : Report standard deviation (SD) or confidence intervals (CI) for triplicate experiments .
- Software : Use GraphPad Prism or R packages (e.g.,
drc) for robust modeling .
How to ensure reproducibility in reporting this compound’s synthesis and characterization?
Q. Advanced Methodological Rigor
- Detailed protocols : Document reaction conditions (e.g., solvent, temperature), purification steps (HPLC), and NMR/HRMS spectra .
- Supporting information : Provide raw chromatograms and crystallographic data (if available) in supplementary files .
- Independent validation : Collaborate with third-party labs to replicate synthesis and bioactivity .
What integrative approaches elucidate this compound’s off-target effects using multi-omics data?
Q. Advanced Systems Biology
- Proteomics : Perform mass spectrometry to identify non-ALK proteins degraded post-TD-004 treatment .
- Transcriptomics : RNA-seq to profile downstream gene expression changes in treated vs. untreated cells .
- Bioinformatics : Use STRING or KEGG pathways to map off-target protein networks .
How to formulate hypothesis-driven research questions on this compound’s role in overcoming kinase inhibitor resistance?
Q. Basic Hypothesis Development
- Background : ALK mutations (e.g., G1202R) confer resistance to ceritinib but may remain susceptible to degradation .
- Hypothesis : “this compound degrades ALK fusion proteins resistant to ATP-competitive inhibitors via PROTAC-mediated ubiquitination.”
- Testing : Compare this compound’s efficacy in ceritinib-resistant vs. sensitive cell lines using Western blot and apoptosis assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
